

# Spectral analysis of 3-Hydroxy-5methylbenzamide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzamide

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# Spectral Analysis of 3-Hydroxy-5methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the spectral analysis of **3-Hydroxy-5-methylbenzamide**. While experimental spectral data for **3-Hydroxy-5-methylbenzamide** is not readily available in public databases, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds. It includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents illustrative spectral data from analogous compounds to provide a practical framework for researchers working on the characterization of **3-Hydroxy-5-methylbenzamide** and related molecules. The logical workflow of spectral data acquisition and interpretation for structural elucidation is also visualized.

### Introduction

**3-Hydroxy-5-methylbenzamide** (C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub>) is a substituted aromatic amide. The structural characterization of such novel compounds is fundamental in various scientific disciplines, including medicinal chemistry, materials science, and drug development. Spectroscopic



techniques are indispensable for the unambiguous determination of the chemical structure and purity of newly synthesized molecules. This guide details the application of NMR, IR, and Mass Spectrometry for the analysis of **3-Hydroxy-5-methylbenzamide**.

Molecular Structure:

Chemical Properties (Computed):

Property	Value
Molecular Formula	C8H9NO2
Molecular Weight	151.16 g/mol
Monoisotopic Mass	151.063328530 Da[1]
XLogP3	0.8
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1

# **Predicted and Analogous Spectral Data**

Due to the absence of published experimental spectra for **3-Hydroxy-5-methylbenzamide**, this section presents predicted values and data from structurally related analogs to guide researchers in their analytical endeavors.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

#### 2.1.1. <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **3-Hydroxy-5-methylbenzamide** is expected to show distinct signals for the aromatic protons, the methyl group protons, the amide protons, and the hydroxyl



proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted <sup>1</sup>H NMR Data (in DMSO-d<sub>6</sub>):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	Ar-OH
~7.8	Broad Singlet	1H	-CONH2
~7.2	Broad Singlet	1H	-CONH2
~7.0	Singlet	1H	Ar-H
~6.8	Singlet	1H	Ar-H
~6.7	Singlet	1H	Ar-H
~2.3	Singlet	3Н	-CH₃

Illustrative <sup>1</sup>H NMR Data for 3-Methylbenzamide (in CDCl<sub>3</sub>):[2]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.65	Singlet	1H	Ar-H
7.59-7.51	Multiplet	1H	Ar-H
7.45-7.42	Multiplet	2H	Ar-H
6.19	Broad	2H	-CONH2
2.39	Singlet	ЗН	-CH₃

#### 2.1.2. <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.



#### Predicted <sup>13</sup>C NMR Data (in DMSO-d<sub>6</sub>):

Chemical Shift (ppm)	Assignment
~168	C=O
~158	С-ОН
~139	C-CH₃
~134	C-CONH <sub>2</sub>
~122	Ar-C
~118	Ar-C
~114	Ar-C
~21	-CH₃

#### Illustrative <sup>13</sup>C NMR Data for 3-Methylbenzamide (in CDCl<sub>3</sub>):[2]

Chemical Shift (ppm)	Assignment
170.54	C=O
138.34	Ar-C
133.52	Ar-C
132.82	Ar-C
128.65	Ar-C
128.16	Ar-C
124.48	Ar-C
21.33	-CH₃

# **Infrared (IR) Spectroscopy**



IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

#### Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400-3200	O-H, N-H	Stretching
3030	C-H (aromatic)	Stretching
2950-2850	C-H (methyl)	Stretching
1660	C=O (amide I)	Stretching
1620	N-H	Bending
1600, 1475	C=C (aromatic)	Stretching
1250	C-O	Stretching

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

#### **Expected Mass Spectrometry Data:**

m/z	Interpretation
151	[M]+, Molecular ion
135	[M-NH <sub>2</sub> ] <sup>+</sup>
134	[M-NH <sub>3</sub> ] <sup>+</sup>
106	[M-CONH <sub>2</sub> -H] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ]+

Illustrative Mass Spectrometry Data for 3-Methylbenzamide:[2]



The mass spectrum of 3-methylbenzamide shows a molecular ion peak at m/z = 135[2].

# **Experimental Protocols**

The following are detailed methodologies for the key analytical techniques discussed.

### NMR Spectroscopy

- 3.1.1. Sample Preparation Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a 5 mm NMR tube. The solution should be clear and free of any particulate matter.
- 3.1.2. <sup>1</sup>H NMR Acquisition A proton NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- 3.1.3. <sup>13</sup>C NMR Acquisition A carbon NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is generally around 200-220 ppm.

### Infrared (IR) Spectroscopy

- 3.2.1. Sample Preparation For a solid sample, an attenuated total reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- 3.2.2. Data Acquisition The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

### **Mass Spectrometry**

3.3.1. Sample Preparation A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

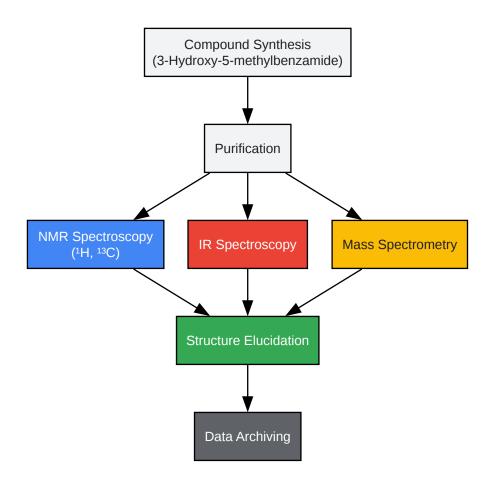


3.3.2. Data Acquisition The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrum is acquired in positive or negative ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

## **Visualizations**

# **Experimental Workflow**

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized organic compound.



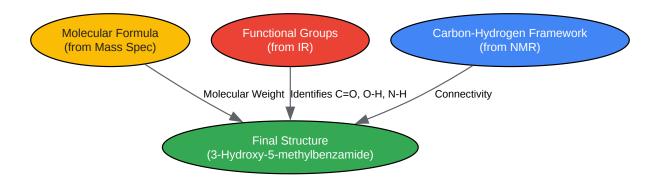
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Caption: Experimental workflow for spectral analysis.

# **Structure Elucidation Logic**



This diagram shows the logical relationship between the different spectroscopic techniques in determining the structure of a molecule.



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Caption: Logic of structure elucidation.

### Conclusion

This technical guide provides a foundational understanding of the spectral analysis of **3-Hydroxy-5-methylbenzamide**. While direct experimental data is currently limited, the presented protocols and analogous data offer a robust starting point for researchers. The combination of NMR, IR, and Mass Spectrometry, as outlined, is essential for the conclusive structural determination and characterization of this and other novel chemical entities. It is recommended that researchers performing de novo synthesis of this compound acquire and publish the full spectral data to contribute to the public scientific record.

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### References

- 1. 3-Hydroxy-5-methylbenzamide | C8H9NO2 | CID 58911384 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]



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